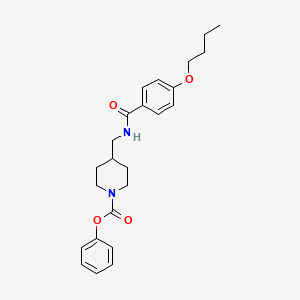

Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

phenyl 4-[[(4-butoxybenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-2-3-17-29-21-11-9-20(10-12-21)23(27)25-18-19-13-15-26(16-14-19)24(28)30-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQIMNZTSVLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of phenylboronic acid and a palladium catalyst.

Attachment of the Butoxybenzamido Moiety: This step involves the reaction of the piperidine derivative with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview:

- Starting Materials: Piperidine derivatives and aromatic compounds.

- Key Reactions:

- Oxidation to form carboxylic acids or ketones.

- Reduction to yield alcohols or amines.

- Substitution reactions to generate various piperidine derivatives.

Chemistry

Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate is utilized as a building block in the synthesis of novel compounds. Its derivatives are studied for their potential to create new materials with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Investigated for effectiveness against various pathogens.

- Anticancer Activities: Explored for its ability to inhibit cancer cell proliferation.

Medicine

The compound is being studied for its therapeutic potential:

- Drug Development: It is considered in the design of new therapeutic agents targeting various diseases.

- Neurological Disorders: Preliminary studies suggest it may have applications in treating conditions linked to neurotransmitter modulation, such as anxiety and depression.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate against common bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate induces apoptosis in a dose-dependent manner. The mechanism appears to involve modulation of apoptotic pathways.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Wirkmechanismus

The mechanism of action of Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl 4-((4-methoxybenzamido)methyl)piperidine-1-carboxylate

- Phenyl 4-((4-ethoxybenzamido)methyl)piperidine-1-carboxylate

- Phenyl 4-((4-propoxybenzamido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Biologische Aktivität

Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential biological applications, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate

- Molecular Formula : C₂₃H₃₃N₂O₃

- Molecular Weight : 373.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various signaling pathways through receptor binding, particularly in the central nervous system (CNS). The compound's piperidine ring structure suggests potential interactions with neurotransmitter receptors, which can lead to analgesic or anti-inflammatory effects.

Anticancer Properties

Studies have shown that compounds similar to Phenyl 4-((4-butoxybenzamido)methyl)piperidine-1-carboxylate exhibit anticancer activity . For instance:

- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

- Mechanisms identified include induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties :

- Research indicates effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

- The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties are particularly noteworthy:

- In animal models, the compound has been shown to reduce markers of inflammation, such as cytokines and prostaglandins.

- This effect is likely mediated through inhibition of the NF-kB signaling pathway.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | Induction of apoptosis |

| Antimicrobial | Effective against bacterial strains | Disruption of cell membranes |

| Anti-inflammatory | Reduction in inflammation markers | Inhibition of NF-kB pathway |

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Anti-inflammatory Research :

Q & A

Q. What computational tools are effective for predicting metabolic pathways?

- Methodological Answer :

- Software : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., ester hydrolysis, glucuronidation).

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.